

# Technical Deep Dive: Solubility Profiling of Quinine Sulfate Hydrate

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## Compound of Interest

Compound Name: Quinine sulfate hydrate

Cat. No.: B1206392

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## Executive Summary

### Quinine Sulfate Dihydrate

presents a complex solubility profile that frequently confuses formulation scientists due to the stark contrast between the free alkaloid base and its sulfate salt form. While the freebase is highly soluble in organic solvents like ethanol, the sulfate salt is slightly soluble in water and ethanol at ambient temperatures, a critical distinction for process design.

This guide provides a definitive solubility landscape for Quinine Sulfate Dihydrate, grounded in pharmacopeial standards (USP/JP/Ph. Eur.) and thermodynamic principles.<sup>[1]</sup> It details the mechanistic drivers of dissolution—specifically the role of the quinuclidine nitrogen protonation—and outlines a validated saturation shake-flask protocol for internal solubility verification.

## Physicochemical Architecture

To predict solubility behavior, one must understand the solid-state arrangement. Quinine Sulfate typically exists as a dihydrate.<sup>[2][3][4]</sup> The crystal lattice is stabilized by a network of hydrogen bonds involving the sulfate counter-ion, the protonated quinuclidine amine, and the water of crystallization.

- Molecular Weight: 782.96 g/mol (Dihydrate)[5]
- pKa Values:
  - (Quinoline nitrogen: weak base)
  - (Quinuclidine nitrogen: stronger base, site of protonation in the sulfate salt)
- Solid State: The lattice energy of the sulfate salt is significantly higher than the freebase, reducing its solubility in non-polar solvents compared to the free alkaloid.

## Solubility Landscape

The following data aggregates harmonized pharmacopeial standards (USP, JP) and experimental literature. Note the specific distinction: Quinine Sulfate is NOT freely soluble in ethanol at room temperature, contrary to common assumptions derived from the freebase properties.

### Table 1: Solubility Profile (Ambient Temperature, 20-25°C)

Solvent	Descriptive Solubility (USP/JP)	Quantitative Estimate (approx.)	Mechanistic Insight
Water	Slightly Soluble	~1.2 g/L (0.12%)	High lattice energy of the salt opposes hydration. Solubility improves drastically with decreased pH.
Ethanol (95-99%)	Slightly Soluble	~10 g/L (at 25°C)	Moderate interaction. Solubility increases significantly to "Soluble" at boiling point (80°C).
Chloroform	Slightly Soluble	~10-12 g/L	Limited solvation of the sulfate anion by the non-polar solvent.
Diethyl Ether	Practically Insoluble	< 0.1 g/L	Lack of polarity prevents disruption of the ionic salt lattice.
Acetic Acid (Glacial)	Freely Soluble	> 100 g/L	Protonation of the weak quinoline nitrogen disrupts the lattice, forming a highly soluble species.
Chloroform/Ethanol (2:1)	Soluble	High	Synergistic solvation: Ethanol solvates the ionic regions; Chloroform solvates the hydrophobic quinoline ring.

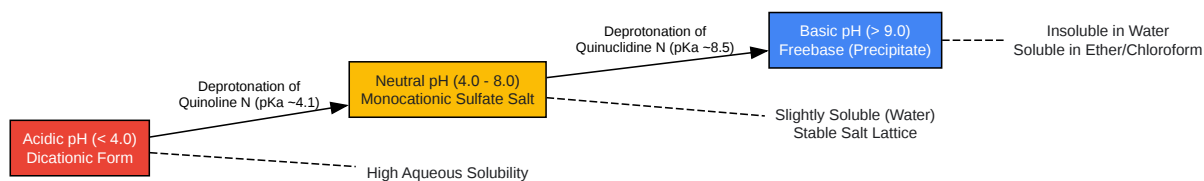
## pH-Dependent Solubility (The "pH-Switch")

Quinine sulfate solubility is governed by the ionization state of the quinuclidine nitrogen.

- pH < 4.0: Both nitrogens are protonated. High solubility.
- pH 4.0 - 8.0: Mono-cationic species dominates. Moderate/Low solubility (Sulfate salt region).
- pH > 9.0: Non-ionized freebase precipitates. Solubility drops in water but increases in organic phases.[6]

## Visualizing the Solubility Mechanism

The following diagram illustrates the ionization states that dictate solubility behavior across the pH scale.



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Caption: pH-dependent ionization cascade affecting the solvation preference of Quinine species.

## Validated Experimental Protocol: Saturation Shake-Flask Method

For critical drug development data, reliance on literature values is insufficient due to polymorphic variations (Forms A, B, C). The following protocol ensures accurate thermodynamic solubility determination.

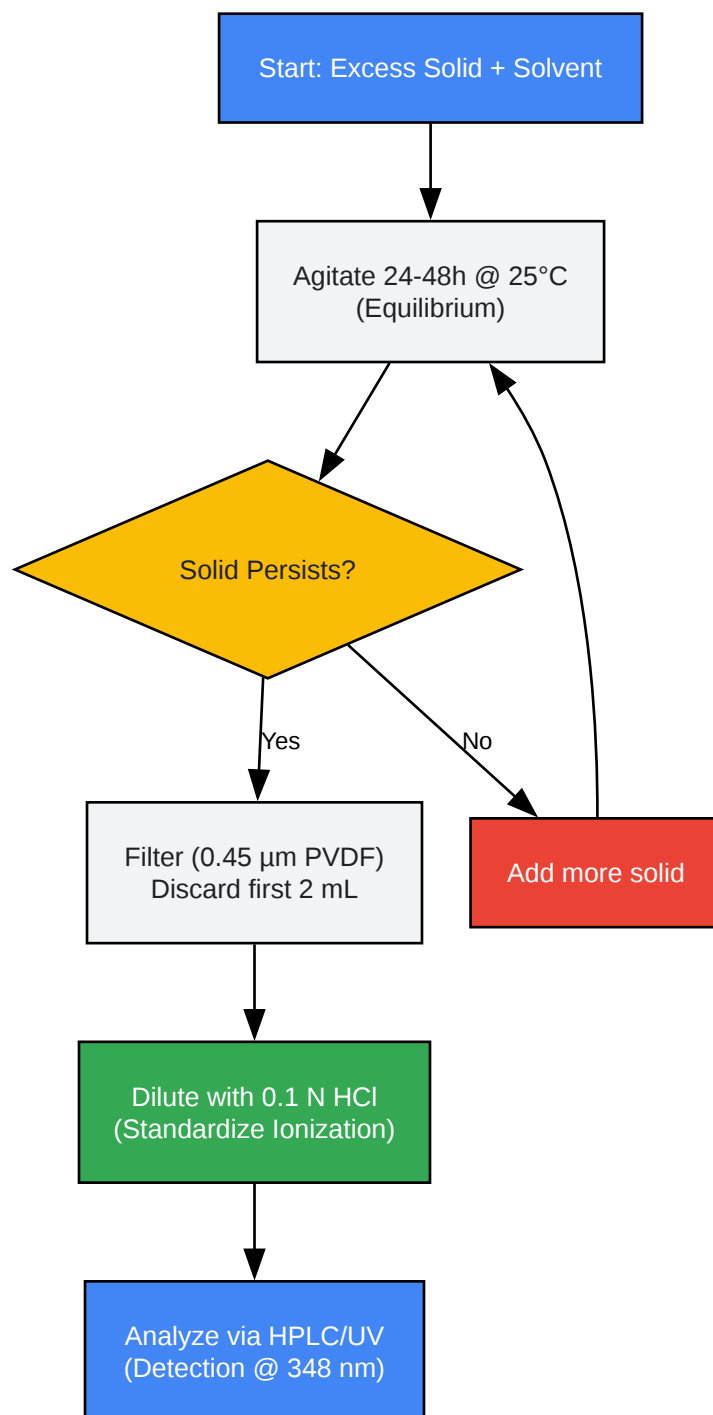
### Reagents & Equipment[1][5][7][8][9][10]

- Solute: Quinine Sulfate Dihydrate (USP/Ph.[7] Eur. Grade).
- Solvent: HPLC Grade Water, Ethanol, or Buffer.

- Agitation: Orbital Shaker or Magnetic Stir Plate (Temperature controlled).
- Filtration: 0.45  $\mu\text{m}$  PVDF Syringe Filters (Pre-saturated).
- Detection: UV-Vis Spectrophotometer or HPLC-UV.

## Step-by-Step Workflow

- Supersaturation: Add excess Quinine Sulfate solid to the solvent in a glass vial. A visible sediment must persist.
- Equilibration: Agitate at constant temperature (e.g.,  $25^{\circ}\text{C} \pm 0.1^{\circ}\text{C}$ ) for 24–48 hours.
  - Note: Quinine sulfate dissolves slowly; 24h is the minimum to reach equilibrium.
- Phase Separation: Centrifuge or filter the supernatant.
  - Critical: Discard the first 1-2 mL of filtrate to prevent adsorption errors on the filter membrane.
- Quantification: Dilute the filtrate with 0.1 N HCl (to ensure complete ionization and consistent UV absorption) and measure at 348 nm (or 250 nm).
  - Why HCl? Quinine fluorescence and absorbance are pH-sensitive. Diluting in acid standardizes the species to the dication.



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Caption: Standardized Saturation Shake-Flask methodology for thermodynamic solubility determination.

## Implications for Drug Development[12]

## Dissolution Testing

Because Quinine Sulfate is only "slightly soluble" in water, dissolution media for QC testing often requires 0.1 N HCl (900 mL) to ensure sink conditions. In neutral media, the dissolution rate will be particle-size dependent (Noyes-Whitney equation applies strictly).

## Taste Masking

The low solubility at neutral pH (saliva pH ~6.8-7.4) is advantageous for taste masking. However, the intense bitterness of quinine requires that even the "slight" solubility (1.2 g/L) be suppressed, often via complexation (e.g., Cyclodextrins) or polymer coating.

## Formulation Stability

In ethanolic formulations (e.g., elixirs), temperature fluctuations can cause precipitation. Since solubility drops drastically from 80°C to 25°C in ethanol, controlled cooling crystallization is necessary during manufacturing to prevent amorphous precipitate formation.

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